2-(phenylthio)-N-4-pyridinylacetamide
Description
2-(Phenylthio)-N-4-pyridinylacetamide is a sulfur-containing acetamide derivative characterized by a phenylthio group (-SPh) attached to the α-carbon of an acetamide backbone, which is further substituted with a 4-pyridinylamine moiety.
The synthesis of this compound typically involves reacting 2-(phenylthio)acetyl chloride with 4-aminopyridine under basic conditions. The intermediate 2-(phenylthio)acetic acid is first prepared via the reaction of thiophenol with 2-bromoacetic acid, followed by conversion to the acid chloride using oxalyl chloride. Coupling with 4-aminopyridine yields the target acetamide derivative. Structural confirmation is achieved through advanced analytical techniques such as ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS) .
The 4-pyridinyl group introduces a basic nitrogen atom, which may facilitate hydrogen bonding or coordination with biological targets.
Properties
IUPAC Name |
2-phenylsulfanyl-N-pyridin-4-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c16-13(15-11-6-8-14-9-7-11)10-17-12-4-2-1-3-5-12/h1-9H,10H2,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFYMBNKTIXCGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
N-(Aryl)-2-(Phenylthio)acetamides (ST Series)
A series of N-(aryl)-2-(phenylthio)acetamides (e.g., ST54–ST60) shares the core acetamide structure but varies in the aryl substituents. For instance:
Comparison with 2-(Phenylthio)-N-4-pyridinylacetamide :
- Synthetic Yields: The target compound’s synthesis (~24–42% yield) is comparable to ST54–ST60 but lower than ST57 (61%), likely due to the reactivity of 4-aminopyridine versus simpler anilines .
- Functional Groups : The 4-pyridinyl group in the target compound introduces a heteroaromatic ring, contrasting with the purely phenyl-based substituents in the ST series. This difference may influence solubility and electronic properties.
Methyl 2-(Phenylthio)benzoate Derivatives
Methyl 2-(phenylthio)benzoate and its hydrazide derivatives (e.g., compound 3 in ) feature a benzoate ester instead of an acetamide. These compounds are synthesized via esterification and hydrazide formation, with structural confirmation via IR and ¹H-NMR .
Key Differences :
- Synthetic Approach : Esterification and hydrazide-based routes () offer alternative pathways to sulfur-containing compounds but lack the direct amide coupling efficiency seen in acetamide synthesis .
Heterocyclic and Fluorinated Analogues
Thiophene- and Furan-Based Derivatives
Compounds such as 2-[1-(phenylthio)-2-(tridecafluorohexylsulfonyl)ethyl]thiophene (CAS 89863-48-9) and its furan analogue (CAS 89863-49-0) incorporate fluorinated sulfonyl groups and heterocyclic cores .
Comparison :
- Electron-Withdrawing Effects : The trifluorohexylsulfonyl group in these derivatives introduces strong electron-withdrawing character, contrasting with the electron-donating phenylthio group in the target compound.
- Applications: Fluorinated compounds are often prioritized for their thermal stability and lipophilicity, suggesting divergent applications compared to non-fluorinated acetamides .
Pyridinyl-Pyrimidinyl Acetamide Derivatives
The compound 2-(4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy)-N-(2-thienylmethyl)acetamide (CAS 478034-06-9) features a pyridinyl-pyrimidinyl aromatic system and a thienylmethyl group .
Comparison :
- Molecular Complexity : With a molar mass of 402.47 g/mol and multiple aromatic rings, this derivative is structurally bulkier than this compound, likely impacting bioavailability.
- Heteroatom Diversity : The thienylmethyl group introduces additional sulfur-based interactions, whereas the pyridinyl group in the target compound focuses on nitrogen-mediated interactions .
Physicochemical and Analytical Comparisons
Table 1: Key Properties of Selected Analogues
| Compound | Core Structure | Key Substituents | Molar Mass (g/mol) | Synthesis Yield | Analytical Methods |
|---|---|---|---|---|---|
| This compound | Acetamide | 4-Pyridinyl, phenylthio | ~270 (estimated) | 24–42% | ¹H/¹³C-NMR, HRMS |
| ST57 (N-(4-aminophenyl)) | Acetamide | 4-Aminophenyl, phenylthio | ~286 | 61% | ¹H/¹³C-NMR, HRMS |
| Methyl 2-(phenylthio)benzoate | Benzoate ester | Phenylthio, methyl ester | ~258 | Not reported | IR, ¹H-NMR, mass spec |
| CAS 478034-06-9 | Acetamide | Pyridinyl-pyrimidinyl, thienylmethyl | 402.47 | Not reported | Not specified |
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